5-(4-Bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine
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Overview
Description
5-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes a bromophenyl group attached to an oxadiazolo-pyrazine core.
Preparation Methods
The synthesis of 5-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves a multi-step process. One common method starts with the bromination of acetophenone to obtain 2-bromoacetophenone. This intermediate is then subjected to cyclization reactions to form the oxadiazolo-pyrazine core. The final product is obtained through further functionalization and purification steps .
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations .
Chemical Reactions Analysis
5-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials with desired electronic properties.
Biology: Research has explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Its derivatives are being investigated for their potential use in drug development and therapeutic applications.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine involves its electron-withdrawing properties, which influence its interactions with other molecules. The compound can participate in intramolecular charge transfer (ICT) processes, leading to the formation of low-energy molecular orbitals. These orbitals can be excited by visible light, making the compound useful in photophysical applications .
Comparison with Similar Compounds
Similar compounds to 5-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine include:
[1,2,5]Thiadiazolo[3,4-b]pyrazine: This compound has a similar structure but contains a sulfur atom instead of an oxygen atom in the oxadiazole ring.
Quinoxaline derivatives: These compounds share the pyrazine core but have different substituents, leading to varied electronic properties.
The uniqueness of 5-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine lies in its specific electron-withdrawing properties and its ability to participate in ICT processes, making it particularly valuable in the development of advanced materials for electronic and photophysical applications .
Properties
Molecular Formula |
C10H5BrN4O |
---|---|
Molecular Weight |
277.08 g/mol |
IUPAC Name |
5-(4-bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C10H5BrN4O/c11-7-3-1-6(2-4-7)8-5-12-9-10(13-8)15-16-14-9/h1-5H |
InChI Key |
CLBHAEZAMLVCNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NON=C3N=C2)Br |
Origin of Product |
United States |
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